molecular formula C15H16N2O2S2 B2893498 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2379994-18-8

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2893498
CAS No.: 2379994-18-8
M. Wt: 320.43
InChI Key: TVRRQHHESGUGCU-UHFFFAOYSA-N
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Description

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical modifications.

Preparation Methods

The synthesis of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the but-2-ynylsulfanyl and oxolan-2-ylmethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom, affecting the compound’s reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

    Biology: The thieno[3,2-d]pyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

    2-Aminothieno[3,2-d]pyrimidin-4-one: Known for its anticancer activity.

    2-Methylthio-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one: Similar structure but with a methylthio group instead of a but-2-ynylsulfanyl group.

The uniqueness of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-but-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-3-8-21-15-16-12-6-9-20-13(12)14(18)17(15)10-11-5-4-7-19-11/h6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRRQHHESGUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCSC1=NC2=C(C(=O)N1CC3CCCO3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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